molecular formula C6H11NO4S B2798798 Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate CAS No. 2172265-06-2

Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate

Cat. No.: B2798798
CAS No.: 2172265-06-2
M. Wt: 193.22
InChI Key: DAPTVWLENMABTN-UHFFFAOYSA-N
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Description

Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a sulfamoyl group (–SO₂NH₂) attached to the cyclopropane ring via a methylene bridge. This compound is of interest in medicinal and synthetic chemistry due to the unique steric and electronic properties imparted by the cyclopropane ring and the sulfamoyl moiety.

Properties

IUPAC Name

methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-11-5(8)6(2-3-6)4-12(7,9)10/h2-4H2,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPTVWLENMABTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172265-06-2
Record name methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with sulfamoylmethylating agents under controlled conditions. One common method involves the use of methyl chloroformate and sulfamoylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Molecular Weight (g/mol) logP (XLogP3) CAS Number Key Properties
Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate* –CH₂SO₂NH₂ ~209.23 ~0.5 (est.) N/A High polarity, hydrogen-bonding capacity
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate –C₆H₄Br 255.11 2.7 1379317-16-4 Lipophilic, aromatic π-interactions
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate –CH₂SO₂Cl 212.65 1.8 (est.) 21829-31-2 Electrophilic, reactive at sulfonyl chloride
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate –CH₂OH 130.14 -0.3 (est.) 88157-42-0 Hydrophilic, prone to oxidation
Ethyl 1-methylcyclopropane-1-carboxylate –CH₃ 128.17 1.2 71441-76-4 Low steric hindrance, simple ester

*Estimated values based on structural analogs.

Key Observations :

  • Lipophilicity : Aromatic (e.g., bromophenyl) and aliphatic (e.g., methyl) substituents increase logP, while polar groups (sulfamoyl, hydroxymethyl) reduce it.
  • Reactivity : Chlorosulfonyl derivatives (e.g., –CH₂SO₂Cl) are electrophilic and serve as intermediates for further functionalization, whereas sulfamoyl groups (–CH₂SO₂NH₂) are more stable and biologically relevant .

Anti-Inflammatory Activity

Cyclopropane carboxylates with aromatic or halogenated substituents, such as methyl majusculoate (inhibition rate: 35.75%), exhibit weak anti-inflammatory effects . Sulfamoyl derivatives, however, may target sulfotransferases or cytokine receptors due to their sulfonamide moiety, though direct evidence is lacking in the provided data.

Stability and Reactivity

  • Ester Hydrolysis : Ethyl 1-methylcyclopropane-1-carboxylate undergoes slower hydrolysis compared to methyl esters due to steric protection .
  • Sulfamoyl vs. Chlorosulfonyl : The sulfamoyl group (–SO₂NH₂) is less reactive than chlorosulfonyl (–SO₂Cl) but offers better stability in aqueous environments .

Q & A

Q. What are the primary synthetic routes for Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate?

Synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds. Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed methods.
  • Functionalization of the cyclopropane ring with sulfamoyl and methyl ester groups using reagents like sulfamoyl chlorides or coupling agents.
    Purification often employs column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and sulfamoyl (S=O stretches ~1150–1350 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is purity assessed post-synthesis?

  • HPLC : Quantifies purity using retention time alignment with standards.
  • Melting Point Analysis : Detects impurities (sharp vs. broad ranges).
  • Elemental Analysis : Verifies C, H, N, S composition .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

  • Asymmetric Catalysis : Chiral catalysts (e.g., Rh(II) or Cu(I) complexes) induce enantioselectivity in cyclopropanation.
  • Kinetic Resolution : Selective crystallization or enzymatic methods to isolate desired stereoisomers.
  • Monitoring : Chiral HPLC or circular dichroism (CD) to track enantiomeric excess .

Q. What mechanistic insights explain the cyclopropane ring’s reactivity?

  • Ring Strain : The 60° bond angle increases susceptibility to nucleophilic attack or ring-opening.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl) polarize the ring, enhancing reactivity in SN2 reactions.
  • Computational Studies : Density Functional Theory (DFT) models predict regioselectivity in ring-opening reactions .

Q. How do reaction conditions influence yield in multi-step syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Loading : Pd/C or Grubbs catalysts at 1–5 mol% balance cost and efficiency.
  • Temperature Control : Low temperatures (–20°C) stabilize reactive intermediates like diazo compounds .

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-Response Studies : Establish concentration-dependent effects (e.g., IC50 curves).
  • Off-Target Assays : Use siRNA knockdown or selective inhibitors to confirm target specificity.
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or assay conditions .

Q. What strategies mitigate stability issues in aqueous environments?

  • pH Buffering : Maintain neutral pH to prevent ester hydrolysis.
  • Lyophilization : Store as a lyophilized powder to reduce hydrolytic degradation.
  • Protecting Groups : Temporarily block sulfamoyl or ester moieties during aqueous-phase reactions .

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